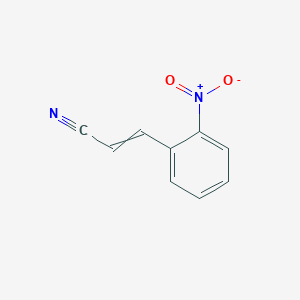
o-Nitrocinnamonitrile
Vue d'ensemble
Description
o-Nitrocinnamonitrile is an organic compound that features a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Nitrocinnamonitrile typically involves the nitration of phenylacrylonitrile. One common method is the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where phenylacrylonitrile is treated with nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
o-Nitrocinnamonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Oxidation: The acrylonitrile moiety can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Reduction: 3-(2-Amino-phenyl)-acrylonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(2-Nitro-phenyl)-acrylic acid.
Applications De Recherche Scientifique
o-Nitrocinnamonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of o-Nitrocinnamonitrile involves its ability to participate in various chemical reactions due to the presence of the nitro and acrylonitrile groups. The nitro group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The acrylonitrile moiety can undergo polymerization or other reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in the para position.
2-Nitro-styrene: Lacks the nitrile group but has a similar nitro-phenyl structure.
3-(2-Nitro-phenyl)-propionitrile: Similar structure but with a saturated carbon chain.
Uniqueness
o-Nitrocinnamonitrile is unique due to the combination of the nitro group and the acrylonitrile moiety, which imparts distinct reactivity and potential applications. The position of the nitro group on the phenyl ring also influences its chemical behavior compared to other isomers.
Propriétés
Formule moléculaire |
C9H6N2O2 |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H |
Clé InChI |
PYFAAUHTCQDTSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














